molecular formula C13H18N4O2S B2797181 3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 851169-26-1

3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2797181
CAS No.: 851169-26-1
M. Wt: 294.37
InChI Key: ZCABBZHPDLKAAH-UHFFFAOYSA-N
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Description

Compounds with a pyrimidine ring, such as the one in your query, are often found in biological systems. For example, pyrimidines are one of the two types of nitrogenous bases found in DNA and RNA, the other being purines . The pyrimidine ring structure is also found in many pharmaceuticals .

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives, including sulfanyl pyrimidinones and related heterocycles, have been extensively studied for their facile synthesis and structural versatility. For instance, the preparation of 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones showcases a method for synthesizing complex pyrimidine frameworks that could be applied to related compounds (Taghavi-Moghadam et al., 1999). Similarly, studies on sulfanyl pyrimidin-4(3H)-one derivatives underline their synthesis under various conditions, emphasizing the adaptability and functionalization potential of pyrimidine cores (Bassyouni & Fathalla, 2013).

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of certain pyrimidine derivatives, suggesting potential applications in developing new antibacterial agents. For example, the synthesis and evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives have shown moderate activity against common bacterial strains, indicating the bioactive potential of pyrimidine-based compounds in antimicrobial drug development (Vlasov et al., 2022).

Supramolecular Chemistry

Pyrimidine derivatives are also explored in the context of supramolecular chemistry, where they serve as building blocks for hydrogen-bonded supramolecular assemblies. The dihydropyrimidine-2,4-(1H,3H)-dione functionality, for instance, has been utilized to create novel crown-containing assemblies, demonstrating the compound's utility in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Heterogeneous Catalysis

The utility of pyrimidine derivatives extends into catalysis, where they have been used to catalyze multicomponent synthesis reactions. An efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica exemplifies the role of pyrimidine structures in facilitating chemical transformations under environmentally friendly conditions (Rahmani et al., 2018).

Properties

IUPAC Name

3-methyl-7-propan-2-yl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-5-6-17-10-8(12(18)16(4)13(17)19)11(20)15-9(14-10)7(2)3/h7H,5-6H2,1-4H3,(H,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCABBZHPDLKAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=S)N=C(N2)C(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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